molecular formula C17H15N3O2 B3006780 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-41-8

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3006780
CAS No.: 865287-41-8
M. Wt: 293.326
InChI Key: GZCDPCCLICYKOS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar benzamide derivatives have shown potential to bind nucleotide protein targets .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target proteins, potentially altering their function.

Biochemical Pathways

Similar compounds have been shown to inhibit alkaline phosphatases , which play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and lipid metabolism.

Result of Action

Based on the potential inhibition of alkaline phosphatases , it can be inferred that the compound may have significant effects on cellular processes regulated by these enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .

Properties

IUPAC Name

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCDPCCLICYKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.